H-Gly-gly-sar-OH

Description

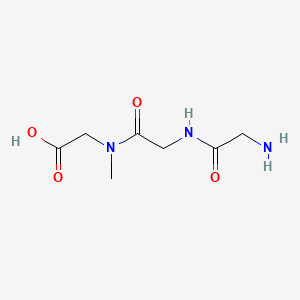

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-10(4-7(13)14)6(12)3-9-5(11)2-8/h2-4,8H2,1H3,(H,9,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUVOOODVFIARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959773 | |

| Record name | N-(2-Amino-1-hydroxyethylidene)glycyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38937-80-3 | |

| Record name | Glycine, glycylglycyl-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38937-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-glycyl-sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038937803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38937-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxyethylidene)glycyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of H-Gly-Gly-Sar-OH Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transport mechanism for the synthetic tripeptide analog, H-Gly-Gly-Sar-OH. The information presented herein is curated for an audience with a strong background in cellular and molecular biology, pharmacology, and drug development. This document details the primary transporter involved, the kinetics of transport, regulatory signaling pathways, and detailed experimental protocols for in vitro analysis.

Core Transport Mechanism: The Role of PEPT1

The transport of this compound across the intestinal epithelium is primarily mediated by the Peptide Transporter 1 (PEPT1) , a member of the solute carrier family 15 (SLC15A1).[1] PEPT1 is a high-capacity, low-affinity transporter responsible for the absorption of a vast array of di- and tripeptides from the intestinal lumen.[2]

The transport process is a form of secondary active transport , driven by a proton gradient. Specifically, PEPT1 functions as a proton-coupled oligopeptide symporter . The inwardly directed electrochemical proton gradient, maintained by the Na+/H+ exchanger on the apical membrane of enterocytes, provides the driving force for the uphill transport of peptides like this compound into the cell.[1][2] This mechanism is independent of sodium ions.

Quantitative Data on Peptide Transport

Table 1: Kinetic Parameters for Gly-Sar Transport by PEPT1 in Mouse Jejunum

| Parameter | Value | Unit |

| Michaelis-Menten Constant (Km) | 9.96 | mM |

| Maximum Velocity (Vmax) | 233 | pmol/mg/20s |

| Nonsaturable Uptake Constant (Kd) | 8.06 | nL/mg/20s |

Table 2: Kinetic Parameters for Gly-Sar Transport by PEPT1 in Caco-2 Cells

| Parameter | Value Range | Unit |

| Michaelis-Menten Constant (Km) | 0.7 - 2.4 | mM |

| Maximum Velocity (Vmax) | 8.4 - 21.0 | nmol/mg protein/10 min |

Experimental Protocols

The human colon adenocarcinoma cell line, Caco-2 , is the gold-standard in vitro model for studying intestinal drug and peptide transport. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with morphological and functional characteristics resembling those of small intestinal enterocytes, including the expression of PEPT1.

Caco-2 Cell Culture and Differentiation

A detailed protocol for the culture and differentiation of Caco-2 cells for transport studies is as follows:

-

Cell Seeding: Caco-2 cells are seeded onto polycarbonate filter membranes of Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

-

Culture Medium: The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Differentiation: The cells are cultured for 21-25 days to allow for complete differentiation and the formation of a tight monolayer. The culture medium should be replaced every 2-3 days.

-

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is crucial for accurate transport studies. It is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm2 is generally considered acceptable. Additionally, the permeability of a paracellular marker, such as 14C-mannitol, can be measured to confirm the tightness of the cell junctions.

This compound Transport Assay in Caco-2 Cells

The following is a step-by-step protocol for conducting a transport study of radiolabeled this compound:

-

Preparation of Transport Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) is prepared and its pH is adjusted to 6.0 for the apical side (to mimic the acidic microclimate of the intestinal surface) and 7.4 for the basolateral side.

-

Cell Washing: The Caco-2 monolayers are washed twice with pre-warmed transport buffer.

-

Initiation of Transport: The transport study is initiated by adding the transport buffer containing a known concentration of radiolabeled this compound (e.g., 3H- or 14C-labeled) to the apical chamber.

-

Incubation: The cells are incubated at 37°C with gentle shaking. Aliquots are collected from the basolateral chamber at various time points (e.g., 15, 30, 45, 60, 90, and 120 minutes). The volume removed is replaced with fresh, pre-warmed transport buffer.

-

Sample Analysis: The radioactivity in the collected aliquots is measured using a liquid scintillation counter.

-

Data Analysis: The cumulative amount of transported this compound is plotted against time. The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of the peptide across the monolayer.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the peptide in the apical chamber.

-

-

Inhibition Studies: To confirm the involvement of PEPT1, the transport assay can be repeated in the presence of a known PEPT1 inhibitor, such as Gly-Sar or a peptidomimetic drug. A significant reduction in the Papp value in the presence of the inhibitor would confirm PEPT1-mediated transport.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating PEPT1

The expression and activity of the PEPT1 transporter are regulated by complex signaling pathways at both the transcriptional and post-translational levels.

Caption: Transcriptional and post-translational regulation of PEPT1.

The intestine-specific expression of the SLC15A1 gene, which encodes PEPT1, is significantly influenced by the caudal-related homeobox 2 (Cdx2) transcription factor.[3] Cdx2 does not bind directly to the SLC15A1 promoter but rather interacts with the Sp1 transcription factor, which in turn binds to the promoter and drives gene expression.[3]

At the post-translational level, the activity of the PEPT1 protein can be modulated by phosphorylation. Protein Kinase C (PKC) has been shown to down-regulate PEPT1 activity, likely through direct phosphorylation of the transporter protein.[2][4]

Experimental Workflow for Caco-2 Permeability Assay

The following diagram illustrates the key steps in a Caco-2 permeability assay for assessing this compound transport.

Caption: Experimental workflow for this compound transport assay.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with this compound and other peptidomimetics. By understanding the core transport mechanism, leveraging established quantitative data, and employing robust experimental protocols, the intestinal absorption and bioavailability of these compounds can be effectively characterized.

References

- 1. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Kinases C-Mediated Regulations of Drug Transporter Activity, Localization and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The transcription factor Cdx2 regulates the intestine-specific expression of human peptide transporter 1 through functional interaction with Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Post-translational Modifications of Transporters - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Gly-Gly-Sar Peptide

A comprehensive overview of the structure, function, and experimental analysis of the Glycyl-Glycyl-Sarcosine tripeptide.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases contain limited specific information on the tripeptide Glycyl-Glycyl-Sarcosine (Gly-Gly-Sar). The majority of research has focused on the closely related and structurally similar dipeptide, Glycyl-Sarcosine (Gly-Sar). Therefore, this guide will provide a comprehensive overview of the structure and function of Gly-Sar as a representative model, with the understanding that many of its properties are likely to be comparable to the requested tripeptide.

Core Concepts: Structure and Properties

Glycyl-Glycyl-Sarcosine is a tripeptide composed of two glycine residues and one sarcosine (N-methylglycine) residue. The sequence, Gly-Gly-Sar, indicates that the N-terminal amino acid is glycine, followed by a second glycine, and the C-terminal amino acid is sarcosine.

The presence of sarcosine, an N-methylated amino acid, at the C-terminus is a key structural feature. This modification can significantly impact the peptide's conformational flexibility and its susceptibility to enzymatic degradation. Specifically, the methyl group on the nitrogen of the peptide bond between the second glycine and sarcosine can introduce steric hindrance and alter the electronic properties of the peptide backbone.

Physicochemical Properties

While specific experimental data for Gly-Gly-Sar is scarce, the properties of the constituent amino acids and the related dipeptide Gly-Sar can provide insights.

| Property | Description | Data for Gly-Sar |

| Molecular Formula | C7H13N3O4 | C5H10N2O3 |

| Molecular Weight | 203.19 g/mol | 146.14 g/mol |

| Appearance | Likely a white to off-white powder | White to off-white powder[1] |

| Solubility | Expected to be soluble in water | Soluble in water[1] |

| Melting Point | Not available | 198-202 °C (decomposes)[1] |

Functional Significance: A Substrate for Peptide Transporters

The primary known function of small peptides like Gly-Sar is their interaction with peptide transporters, particularly PEPT1 and PEPT2. These transporters are responsible for the uptake of di- and tripeptides in various tissues, most notably the intestine for nutrient absorption and the kidneys for reabsorption.

PEPT1 is predominantly found in the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary protein breakdown products.

PEPT2 is primarily located in the kidneys, where it facilitates the reabsorption of peptides from the glomerular filtrate, thus conserving amino acids.

Gly-Sar is widely used as a model substrate in studies of PEPT1 and PEPT2 due to its high stability against enzymatic degradation by peptidases.[2][3] This stability is conferred by the N-methylated peptide bond.

Signaling Pathways and Transport Mechanisms

The transport of peptides like Gly-Sar via PEPT1 and PEPT2 is an active process driven by a proton gradient. The influx of the peptide is coupled with the influx of H+ ions. This proton-coupled transport mechanism is essential for the efficient uptake of peptides against their concentration gradient.

References

- 1. Gly-Sar [myskinrecipes.com]

- 2. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of H-Gly-Gly-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of the tripeptide H-Gly-Gly-Sar-OH (Glycylglycylsarcosine). Sarcosine, the N-methylated derivative of glycine, imparts unique characteristics to this peptide, influencing its biological stability and transport. This document collates available data on its physicochemical properties, offers insights into its stability profile, and provides generalized experimental protocols for its analysis. This guide is intended to be a valuable resource for researchers in the fields of drug delivery, biochemistry, and pharmaceutical sciences who are working with or developing peptide-based therapeutics and diagnostics.

Core Chemical Properties

This compound is a synthetic tripeptide with the sequence Glycine-Glycine-Sarcosine. The presence of sarcosine, an N-methylated amino acid, at the C-terminus distinguishes its properties from simple glycine-containing tripeptides.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. Where direct experimental values for this compound are unavailable, estimates based on structurally similar compounds are provided and noted.

| Property | Value | Source/Notes |

| Molecular Formula | C₇H₁₃N₃O₄ | [1] |

| Molecular Weight | 203.2 g/mol | [1] |

| CAS Number | 38937-80-3 | [1] |

| Appearance | White to off-white powder | Based on typical appearance of similar peptides. |

| Solubility in Water | Estimated to be > 40 mg/mL | Based on the solubility of the dipeptide H-Gly-Sar-OH, which is 41.67 mg/mL in water.[2] Ultrasonic treatment may be required to achieve this concentration.[2] |

| pKa₁ (α-COOH) | ~3.1 - 3.3 | Estimated based on the pKa of the C-terminal carboxyl group of Gly-Gly (pKa = 3.14). The N-methylation of the adjacent sarcosine is expected to have a minor effect. |

| pKa₂ (α-NH₃⁺) | ~7.9 - 8.2 | Estimated based on the pKa of the N-terminal amino group of Gly-Gly (pKa = 8.17). |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in biological systems. The N-methylation of the peptide bond between glycine and sarcosine confers a degree of resistance to enzymatic degradation.

General Stability Considerations

Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, and deamidation.[3][4] Forced degradation studies are essential to elucidate the intrinsic stability of a peptide and to develop stability-indicating analytical methods.[3][4][5]

-

Hydrolysis: The peptide bonds in this compound can be hydrolyzed under strongly acidic or basic conditions. The peptide bond preceding the sarcosine residue may exhibit different hydrolysis kinetics compared to the Gly-Gly bond.

-

Enzymatic Degradation: this compound is a known substrate for peptide transporters like PEPT1 and PEPT2.[6][7] While it is transported into cells, the N-methylated peptide bond in sarcosine provides resistance to degradation by some intracellular peptidases.[8] It has been shown to be taken up by Caco-2 cells and subsequently hydrolyzed to Gly-Gly and Sar.[1]

-

Storage: For long-term stability, this compound, like most peptides, should be stored in a lyophilized form at low temperatures. A common recommendation for similar peptides is storage at -20°C for up to a year, and at -80°C for up to two years.[2] Stock solutions should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Potential Degradation Pathways

The following diagram illustrates the potential chemical degradation pathways for this compound.

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for assessing the purity and stability of peptides.[10][11]

Objective: To develop a stability-indicating RP-HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Elution: A typical gradient would be a linear increase in Mobile Phase B, for example, from 5% to 50% over 30 minutes. The exact gradient should be optimized to achieve adequate separation.

Detection: UV detection at 210-220 nm.

Workflow Diagram:

Caption: General workflow for HPLC analysis of this compound.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.[12]

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Lyophilized powder at 105°C for 24 hours.

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

Procedure:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).

-

Expose the solutions and solid material to the stress conditions outlined above.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to the appropriate concentration for HPLC analysis.

-

Analyze the stressed samples using the developed stability-indicating HPLC method.

-

Characterize the major degradation products using mass spectrometry (LC-MS).

Logical Flow of Forced Degradation Study:

Caption: Logical flow for a forced degradation study of this compound.

Biological Context and Signaling

This compound is primarily utilized as a tool compound in cell-based assays to study the activity of peptide transporters, such as PEPT1 and PEPT2.[6][7] These transporters are crucial for the absorption of di- and tripeptides from the diet and for the reabsorption of peptides in the kidneys.

Significance in Drug Development: The affinity of a peptide-based drug for transporters like PEPT1 can significantly influence its oral bioavailability. Therefore, understanding the interaction of peptides like this compound with these transporters is vital for designing drugs with improved absorption characteristics.

Transport and Metabolism Pathway:

Caption: Cellular uptake and metabolism of this compound.

Conclusion

This compound is a valuable tool for studying peptide transport and has a stability profile that is influenced by the presence of a sarcosine residue. While specific quantitative data on its stability and physicochemical properties are limited, this guide provides a solid foundation based on available information and data from structurally related compounds. The generalized experimental protocols offer a starting point for researchers to develop and validate specific analytical methods for their applications. Further studies are warranted to fully characterize the degradation kinetics and to establish a comprehensive stability profile for this important tripeptide.

References

- 1. This compound | 38937-80-3 | FG109018 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 8. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hplc.eu [hplc.eu]

- 12. biopharminternational.com [biopharminternational.com]

The Role of H-Gly-Gly-Sar-OH in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Gly-Sar-OH, composed of two glycine residues and one sarcosine (N-methylglycine) residue, is emerging as a molecule of significant interest in the field of drug discovery. Its inherent properties, particularly its recognition by cellular uptake systems and its enhanced stability against enzymatic degradation, position it as a valuable tool in the design of novel therapeutics and drug delivery systems. This technical guide provides an in-depth overview of the core attributes of this compound and its constituent dipeptide, Gly-Sar, summarizing key quantitative data, outlining relevant experimental protocols, and illustrating associated biological pathways.

While direct quantitative data for the tripeptide this compound is limited in publicly available literature, extensive research on the closely related dipeptide, Gly-Sar, provides a strong foundation for understanding its potential. Gly-Sar is a well-established substrate for the human proton-coupled peptide transporter 1 (PEPT1), a key transporter in the small intestine responsible for the absorption of di- and tripeptides.[1][2] The N-methylation of the sarcosine residue in both Gly-Sar and this compound confers resistance to hydrolysis by peptidases, a critical feature for maintaining the integrity of peptide-based therapeutics in biological systems.[1][2]

This guide will delve into the specifics of PEPT1-mediated transport, the application of such peptides as linkers in antibody-drug conjugates (ADCs) and in prodrug strategies, and provide standardized protocols for their synthesis and evaluation.

Data Presentation: Quantitative Analysis of Peptide Transporter Interaction

The interaction of small peptides with the PEPT1 transporter is a critical determinant of their absorption and, by extension, their utility in oral drug delivery. The following tables summarize key kinetic parameters for the transport of the model dipeptide Gly-Sar, which serves as a proxy for understanding the potential behavior of this compound.

Table 1: Michaelis-Menten Constants for Gly-Sar Uptake via PEPT1

| Cell Line | Km (mM) | Vmax (nmol/mg protein/10 min) | Reference |

| Caco-2 | 0.88 | 6833 | [3] |

| Caco-2 (under oxidative stress) | 0.84 | 5022 | [3] |

| CHO (transfected with cPepT1) | 2.6 | 34.6 (nmol/mg protein/20 min) | [4] |

Table 2: Inhibition Constants (Ki) of Various Compounds on PEPT1-Mediated Gly-Sar Uptake in Caco-2 Cells

| Inhibitor | Ki (µM) | Reference |

| Losartan | 44 | [5] |

| Gly-Pro | 250 | [5] |

| Valaciclovir | 874 | [5] |

Core Applications in Drug Discovery

Enhancing Oral Bioavailability

The primary role of this compound in drug discovery is to leverage the PEPT1 transport system to improve the oral bioavailability of poorly absorbed drugs. By attaching this tripeptide moiety to a drug molecule, the resulting conjugate can be recognized and actively transported across the intestinal epithelium.

Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Figure 1: Generalized workflow of an antibody-drug conjugate utilizing a cleavable peptide linker.

Prodrug Design

The concept of using this compound in prodrug design is to mask the active drug until it reaches its target site, thereby reducing off-target toxicity and improving the therapeutic index. The tripeptide can be attached to a functional group of the parent drug, and upon transport into the target cell, intracellular enzymes can cleave the peptide, releasing the active pharmacological agent.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol provides a general framework for the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Sar-OH

-

Fmoc-Gly-OH

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Sarcosine):

-

Dissolve Fmoc-Sar-OH (3 equivalents to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling (Glycine):

-

Activate Fmoc-Gly-OH as in step 3.

-

Couple to the resin-bound sarcosine for 2 hours.

-

Wash the resin.

-

-

Fmoc Deprotection: Repeat step 2.

-

Third Amino Acid Coupling (Glycine):

-

Activate Fmoc-Gly-OH as in step 3.

-

Couple to the resin-bound Gly-Sar dipeptide for 2 hours.

-

Wash the resin.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound product.

Figure 2: Workflow for the solid-phase synthesis of this compound.

PEPT1-Mediated Cellular Uptake Assay in Caco-2 Cells

This protocol describes a method to assess the uptake of a drug conjugate containing the this compound moiety in a Caco-2 cell model.

Materials:

-

Caco-2 cells

-

24-well Transwell® plates

-

Hanks' Balanced Salt Solution (HBSS), pH 6.5 and 7.4

-

Test compound (drug conjugated to this compound)

-

Radiolabeled marker (e.g., [14C]mannitol)

-

Lysis buffer

-

Scintillation counter

-

Gly-Sar (as a competitive inhibitor)

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

-

Transport Assay:

-

Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).

-

Add HBSS (pH 7.4) to the basolateral (bottom) chamber.

-

Add the test compound dissolved in HBSS (pH 6.5) to the apical (top) chamber. Include a radiolabeled marker to assess monolayer integrity.

-

To determine PEPT1-specific transport, run a parallel experiment with the addition of a competitive inhibitor like Gly-Sar (e.g., 20 mM) in the apical chamber.

-

Incubate at 37°C for a defined period (e.g., 30, 60, 120 minutes).

-

-

Sample Collection: At each time point, collect samples from the basolateral chamber.

-

Cell Lysis: At the end of the experiment, wash the monolayers and lyse the cells to determine the intracellular concentration of the test compound.

-

Quantification: Analyze the concentration of the test compound in the basolateral samples and cell lysates using a suitable analytical method (e.g., LC-MS/MS). Quantify the radiolabeled marker using a scintillation counter.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) and assess the reduction in uptake in the presence of the competitive inhibitor to confirm PEPT1-mediated transport.

Figure 3: Experimental workflow for a PEPT1-mediated cellular uptake assay.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself modulates intracellular signaling pathways. Its primary role in drug discovery is that of a transport moiety, facilitating the entry of conjugated drugs into cells via the PEPT1 transporter. The downstream effects on signaling pathways would be dependent on the nature of the active drug that is delivered.

Conclusion

This compound and its constituent dipeptide, Gly-Sar, represent valuable tools in modern drug discovery. Their ability to be recognized by the PEPT1 transporter, coupled with their enhanced enzymatic stability, makes them attractive for improving the oral bioavailability of drugs and for the targeted delivery of therapeutic agents as part of prodrugs or antibody-drug conjugates. While further research is needed to fully elucidate the specific transport kinetics and in vivo behavior of this compound itself, the extensive data available for Gly-Sar provides a robust framework for its application. The experimental protocols outlined in this guide offer a starting point for researchers to synthesize and evaluate this compound-based constructs in their drug discovery programs. As the demand for more effective and targeted therapies continues to grow, the strategic use of such peptide moieties is likely to play an increasingly important role.

References

- 1. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Computational modelling of H+-coupled peptide transport via human PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Dose Escalation on the In Vivo Oral Absorption and Disposition of Glycylsarcosine in Wild-Type and Pept1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

H-Gly-Gly-Sar-OH as a Probe for PEPT1 Transporter: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The human peptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), is a low-affinity, high-capacity transporter primarily expressed on the apical membrane of intestinal epithelial cells.[1][2] It plays a crucial role in the absorption of di- and tripeptides derived from dietary protein digestion.[3] Beyond its nutritional significance, PEPT1 is a key player in pharmacokinetics, mediating the uptake of numerous peptide-based drugs and prodrugs, including certain antibiotics, antivirals, and ACE inhibitors.[2][3] This makes PEPT1 a critical target in drug discovery and development for enhancing the oral bioavailability of new chemical entities.

To investigate the function of PEPT1 and to screen for potential substrates or inhibitors, researchers rely on specific probe molecules. While PEPT1 transports a vast array of over 8,000 tripeptides, the most widely characterized and utilized probe is the dipeptide Glycyl-Sarcosine (Gly-Sar) .[4][5] The tripeptide specified, H-Gly-Gly-Sar-OH, is a theoretical substrate for PEPT1, but it is not the established tool compound for which extensive kinetic data and standardized protocols are available.

This guide will focus on the principles and methodologies for using peptide probes to study PEPT1, using the gold-standard probe, Gly-Sar, as the primary example. The experimental frameworks detailed herein are directly applicable to the study of other potential PEPT1 substrates, including tripeptides like this compound. Gly-Sar is favored due to its high stability against enzymatic degradation by intracellular peptidases, a result of the N-methylated peptide bond, ensuring that the measured uptake accurately reflects transport activity.[4][5]

Mechanism of PEPT1-Mediated Transport

PEPT1 functions as a symporter, co-transporting peptides and protons (H+) from the intestinal lumen into the enterocyte. This process is driven by an inwardly directed electrochemical proton gradient maintained across the apical membrane.[2][6] The transport is electrogenic, meaning it results in a net influx of positive charge. This mechanism allows the transporter to move substrates against their concentration gradient.

Caption: PEPT1 H+-Coupled Transport Mechanism.

Quantitative Data for PEPT1 Probe Transport

The interaction of a probe with PEPT1 is characterized by key kinetic parameters. The Michaelis-Menten constant (Km or Kt) reflects the substrate concentration at which the transport rate is half of its maximum, indicating the affinity of the probe for the transporter. The maximum transport velocity (Vmax) represents the efficiency of the transport process. For inhibitors, the IC50 value indicates the concentration required to inhibit probe uptake by 50%.

Table 1: Kinetic Parameters for Gly-Sar Transport via PEPT1

| Cell Model | Km / Kt (mM) | Vmax (nmol/mg protein/time) | Reference |

| Caco-2 Cells | 0.7 - 2.4 | 8.4 - 21.0 / 10 min | [7] |

| Caco-2 Cells | 0.86 | Not Specified | [4] |

| cPepT1-transfected CHO cells | 2.6 ± 0.3 | 34.6 ± 1.2 / 20 min | [8] |

| Xenopus oocytes (cPepT1) | 0.47 | Not Applicable (current amplitude) | [8] |

Table 2: IC50 Values of Known Inhibitors against Gly-Sar Uptake

| Inhibitor | Cell Model | IC50 (µM) | Reference |

| Losartan | Caco-2 Cells | ~44 (Calculated Kᵢ) | [4] |

| Gly-Pro | Caco-2 Cells | ~250 (Calculated Kᵢ) | [4] |

| Valacyclovir | Caco-2 Cells | ~874 (Calculated Kᵢ) | [4] |

Experimental Protocols

Studying PEPT1 activity typically involves in vitro cell-based assays. The human colorectal adenocarcinoma cell line, Caco-2, is the most common model as it spontaneously differentiates into a monolayer of polarized enterocytes that express PEPT1.[4][7]

Protocol 1: PEPT1-Mediated Uptake Assay in Caco-2 Cells

This protocol details the measurement of a peptide probe's uptake into Caco-2 cells.

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.[9]

-

Seed cells onto permeable supports (e.g., 12- or 24-well Transwell plates) at a density of approximately 2 x 10⁵ cells/cm².[9]

-

Allow cells to grow and differentiate for 21 days, changing the medium every other day. Monolayer integrity should be confirmed by measuring Transepithelial Electrical Resistance (TEER), with values >250 Ω·cm² being acceptable.[10]

-

-

Preparation of Buffers:

-

Uptake Buffer (pH 6.0): Prepare a MES-based buffer. A typical composition is: 50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.81 mM MgSO₄, 0.5 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 0.42 mM NaHCO₃, and 5.54 mM glucose. Adjust pH to 6.0.[4]

-

Wash Buffer (pH 7.4): Prepare an ice-cold phosphate-buffered saline (PBS) solution.

-

-

Uptake Experiment:

-

Wash the Caco-2 monolayers twice with pre-warmed transport buffer (pH 7.4).

-

Pre-incubate the cells with Uptake Buffer (pH 6.0) for 15-20 minutes at 37°C to acclimatize the cells and establish the proton gradient.

-

Initiate the uptake by replacing the buffer in the apical (upper) chamber with fresh Uptake Buffer (pH 6.0) containing the peptide probe (e.g., radiolabeled [¹⁴C]Gly-Sar or a specific concentration for LC-MS/MS analysis).

-

Incubate for a defined period (typically 10-30 minutes) at 37°C.[4][11]

-

Terminate the transport by rapidly aspirating the uptake solution and washing the monolayers three times with ice-cold Wash Buffer (pH 7.4) to remove extracellular probe.

-

-

Sample Processing and Quantification:

Caption: Experimental Workflow for a PEPT1 Uptake Assay.

Protocol 2: PEPT1 Inhibition Assay

This protocol is used to determine if a test compound inhibits PEPT1 by measuring its effect on the uptake of a known probe like Gly-Sar.

-

Follow steps 1 and 2 from the Uptake Assay protocol.

-

Inhibition Experiment:

-

Perform the uptake experiment (Step 3) as described above.

-

In the "Initiate the uptake" step, add the probe substrate (e.g., Gly-Sar at a concentration near its Km) along with varying concentrations of the test inhibitor compound.

-

Include a positive control (a known inhibitor like Gly-Pro) and a negative control (no inhibitor).

-

-

Data Analysis:

-

Quantify the probe uptake at each inhibitor concentration.

-

Plot the percentage of probe uptake relative to the negative control against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Regulation of PEPT1

PEPT1 expression and activity are not static; they are regulated by various signaling pathways in response to physiological and pathophysiological stimuli. Understanding this regulation is crucial for interpreting experimental results.

-

Substrate-Mediated Regulation: The presence of dipeptides like Gly-Gln or Gly-Sar in the intestinal lumen can upregulate PEPT1 expression at the transcriptional level, enhancing its own transport capacity.[3]

-

Inflammatory Signaling: In inflammatory conditions like IBD, bacterial peptides (e.g., muramyl dipeptide) can be transported by PEPT1, activating intracellular NOD2 and subsequent NF-κB signaling pathways, leading to a pro-inflammatory response.[1][14]

-

Transcriptional Control: Transcription factors such as Cdx2 and Nrf2 have been shown to directly bind to the PEPT1 gene promoter and stimulate its expression.[3]

-

Hormonal Regulation: Hormones including insulin, leptin, and ghrelin can modulate PEPT1 expression and activity, linking nutrient transport to the body's overall metabolic state.[3][15][16]

Caption: Key Regulatory Pathways of PEPT1 Expression.

Conclusion

While this compound is a potential substrate for PEPT1, the dipeptide Gly-Sar remains the cornerstone probe for studying this transporter's function and kinetics. Its high stability and the wealth of available data make it an ideal tool for screening drug candidates, elucidating transport mechanisms, and investigating the physiological regulation of PEPT1. The detailed protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to effectively utilize peptide probes in the characterization of the PEPT1 transporter, a critical gateway for both nutrients and therapeutics.

References

- 1. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides | Food & Nutrition Research [foodandnutritionresearch.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. JCI - PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine [jci.org]

- 12. Simultaneous determination of three dipeptides (JBP485, Gly-Sar and JBP923) in the cell lysates by liquid chromatography-tandem mass spectrometry: application to identify the function of the PEPT1 transfected cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of H-Gly-Gly-Sar-OH with SLC15A1

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solute carrier family 15 member 1 (SLC15A1), also known as peptide transporter 1 (PEPT1), is a proton-coupled oligopeptide transporter predominantly expressed on the apical membrane of intestinal epithelial cells.[1][2] It plays a crucial role in the absorption of dietary di- and tripeptides, as well as peptidomimetic drugs.[2][3] H-Gly-Gly-Sar-OH, a metabolically stable synthetic tripeptide, serves as a canonical substrate for SLC15A1 and is widely used to characterize its transport activity.[4] This guide provides a comprehensive overview of the interaction between this compound and SLC15A1, including quantitative transport kinetics, detailed experimental protocols, and the associated cellular transport pathways.

Quantitative Data on this compound Interaction with SLC15A1

The interaction between this compound (Gly-Sar) and SLC15A1 is characterized by specific transport kinetics. The following tables summarize key quantitative data from various in vitro and cellular studies.

Table 1: Transport Kinetics of this compound via SLC15A1

| Cell Line / System | K_m (mM) | V_max (nmol/mg protein/min) | Reference |

| Caco-2 | 0.88 | 683.3 | [5] |

| MDCK/hPEPT1 | Not specified | Not specified | [3] |

| CHO-K1 (cPepT1) | 2.6 | 1.73 | [6] |

Table 2: Inhibition of SLC15A1-mediated this compound Transport

| Inhibitor | Cell Line | IC_50 (µM) | K_i (µM) | Reference |

| Losartan | CHO-hPepT1-M5 | 37.0 | Not specified | [2] |

| Gly-Pro | Caco-2 | 257 | 250 | |

| Valaciclovir | Caco-2 | 894 | 874 | |

| Octreotide | CHO-hPepT1-M5 | 11.2 | Not specified | [2] |

| Pasireotide | CHO-hPepT1-M5 | 1.2 | Not specified | [2] |

Experimental Protocols

[14C]-H-Gly-Gly-Sar-OH Uptake Assay in SLC15A1-expressing Cells

This protocol describes a typical radiolabeled substrate uptake assay to measure the transport of this compound by SLC15A1 expressed in a mammalian cell line (e.g., MDCK/hPEPT1 or Caco-2).

Materials:

-

MDCK cells stably transfected with human PEPT1 (MDCK/hPEPT1) or Caco-2 cells

-

24-well cell culture plates

-

Hanks' Balanced Salt Solution (HBSS), pH 7.4

-

HBSS, pH 6.0

-

[14C]-H-Gly-Gly-Sar-OH

-

[3H]-Mannitol (as a marker for extracellular volume)

-

Test compounds (for inhibition studies)

-

Ice-cold HBSS

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Seed MDCK/hPEPT1 or Caco-2 cells in 24-well plates and grow to confluency. For Caco-2 cells, differentiate for at least 21 days to ensure adequate SLC15A1 expression.[7]

-

Pre-incubation: Aspirate the growth medium and wash the cell monolayers twice with HBSS, pH 7.4. Pre-incubate the cells for 20 minutes in HBSS, pH 7.4 at 37°C.

-

Initiation of Uptake: Aspirate the pre-incubation buffer. To initiate the transport assay, add 400 µL of HBSS, pH 6.0 containing a known concentration of [14C]-H-Gly-Gly-Sar-OH (e.g., 17.9 µM) and [3H]-mannitol. For inhibition studies, include varying concentrations of the test compound in the uptake buffer.[3]

-

Incubation: Incubate the plates at 37°C with continuous shaking for a defined period (e.g., 5-10 minutes).

-

Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold HBSS.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS) and incubate for at least 30 minutes.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a dual-channel scintillation counter for 14C and 3H.

-

Data Analysis: The amount of transported this compound is calculated by subtracting the non-specific binding and trapped extracellular substrate (as determined by [3H]-mannitol counts) from the total intracellular [14C] counts. Normalize the uptake to the protein concentration in each well. For kinetic studies, perform the assay with varying concentrations of this compound to determine K_m and V_max. For inhibition studies, calculate the IC_50 values.

Visualization of Pathways and Workflows

Experimental Workflow for this compound Uptake Assay

Caption: Workflow for measuring this compound uptake via SLC15A1.

SLC15A1-Mediated Transport and Downstream Consequences

Caption: General mechanism of SLC15A1-mediated this compound transport.

Logical Relationship of SLC15A1 in Nutrient and Drug Absorption

References

- 1. mdpi.com [mdpi.com]

- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide transporter 1 - Wikipedia [en.wikipedia.org]

- 4. This compound | 38937-80-3 | FG109018 | Biosynth [biosynth.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. H-Gly-Gly-Ile-OH peptide [novoprolabs.com]

- 7. vixra.org [vixra.org]

An In-depth Technical Guide to the Discovery and Synthesis of H-Gly-Gly-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tripeptide H-Gly-Gly-Sar-OH, with a focus on its synthesis and biological relevance. While the specific discovery of this peptide is not extensively documented in publicly available literature, its structural components—glycine and sarcosine (N-methylglycine)—are fundamental amino acids. The synthesis of this compound can be efficiently achieved through standard solid-phase peptide synthesis (SPPS) methodologies. This guide details a robust protocol for its synthesis utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, including resin preparation, amino acid coupling, deprotection, and final cleavage and purification steps. Furthermore, this document explores the biological significance of this compound, primarily highlighting its role as a substrate for peptide transporters, a critical area of research in drug delivery and nutrient uptake.

Introduction

This compound is a tripeptide composed of two glycine residues followed by a single sarcosine residue. Its chemical formula is C7H13N3O4, with a molecular weight of 203.2 g/mol [1]. The presence of sarcosine, an N-methylated amino acid, can confer increased stability against enzymatic degradation compared to peptides composed solely of standard proteinogenic amino acids. This property makes sarcosine-containing peptides like this compound valuable tools in biochemical and pharmaceutical research.

The primary known biological function of this compound is its interaction with peptide transporters[1]. These transporters, such as PEPT-1, are crucial for the absorption of di- and tripeptides in the intestine and other tissues[2]. Understanding how peptides like this compound are recognized and transported is vital for the design of peptide-based drugs and prodrugs with improved oral bioavailability.

Synthesis of this compound

The synthesis of this compound is most effectively carried out using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying the purification process at each step.

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided in the table below.

| Reagent/Material | Grade | Supplier (Example) |

| Fmoc-Sar-OH | Peptide Synthesis Grade | Sigma-Aldrich |

| Fmoc-Gly-OH | Peptide Synthesis Grade | Sigma-Aldrich |

| Wang Resin | 100-200 mesh, 1.0 mmol/g loading | Sigma-Aldrich |

| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Sigma-Aldrich |

| N-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Sigma-Aldrich |

| Piperidine | ACS Grade | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich |

| Diethyl ether | ACS Grade | Fisher Scientific |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

| Water | HPLC Grade | Fisher Scientific |

Experimental Protocol: Solid-Phase Peptide Synthesis

The synthesis follows a cyclical process of deprotection and coupling, culminating in the cleavage of the peptide from the resin and subsequent purification.

-

Resin Swelling: Swell Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

First Amino Acid Activation: In a separate vessel, dissolve Fmoc-Sar-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Coupling: Add the activated Fmoc-Sar-OH solution to the swollen resin and agitate for 2 hours at room temperature.

-

Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

This cycle is repeated for the coupling of Fmoc-Gly-OH twice.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine.

-

Amino Acid Activation: Activate the next amino acid (Fmoc-Gly-OH) as described in step 2.2.1.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Washing: Wash the resin as described in step 2.2.1.

-

Final Fmoc Removal: Remove the N-terminal Fmoc group from the final glycine residue using 20% piperidine in DMF.

-

Resin Washing and Drying: Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and gently agitate for 2 hours at room temperature[3][4][5].

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Collection and Drying: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification and Characterization

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC)[6][7][8][9][10].

| Parameter | Condition |

| Column | Preparative C18 column |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 20 mL/min (example for a specific column size) |

| Detection | UV at 220 nm |

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

| Technique | Expected Result |

| Analytical RP-HPLC | Single sharp peak indicating >95% purity |

| Mass Spectrometry (ESI-MS) | [M+H]+ ion at m/z 204.2 |

| NMR Spectroscopy | Characteristic peaks corresponding to the protons of the glycine and sarcosine residues |

Biological Context and Signaling Pathways

This compound is recognized as a substrate for peptide transporters, which are membrane proteins responsible for the uptake of small peptides[1]. The most well-studied of these is the proton-coupled oligopeptide transporter 1 (PEPT-1), predominantly found in the brush border membrane of intestinal epithelial cells[2].

Caption: Solid-phase peptide synthesis (SPPS) workflow for this compound.

References

- 1. This compound | 38937-80-3 | FG109018 | Biosynth [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. peptide.com [peptide.com]

- 10. protocols.io [protocols.io]

Physicochemical Characteristics of the Tripeptide Gly-Gly-Sar: A Technical Guide for Researchers

Abstract: This technical guide provides an in-depth overview of the core physicochemical characteristics of the tripeptide Glycyl-Glycyl-Sarcosine (Gly-Gly-Sar). It is intended for researchers, scientists, and professionals in drug development who utilize this peptide as a research tool. The guide covers fundamental molecular properties, solubility, stability, and spectroscopic data. Furthermore, it details the peptide's interaction with the PEPT1 transporter and the associated regulatory signaling pathways. Detailed experimental protocols for characterization and transport assays are provided, supplemented with workflow and pathway diagrams to facilitate comprehension and application in a laboratory setting.

Introduction

Glycyl-Glycyl-Sarcosine (Gly-Gly-Sar) is a synthetic tripeptide composed of two glycine residues and one sarcosine (N-methylglycine) residue. Its structure makes it a valuable tool in biochemical and pharmaceutical research. The presence of the N-methylated peptide bond in the sarcosine residue confers significant resistance to enzymatic degradation by peptidases.[1] This enhanced stability makes Gly-Gly-Sar an ideal model substrate for studying peptide transport mechanisms across biological membranes, particularly via the proton-coupled peptide transporter 1 (PEPT1), without the confounding factor of rapid breakdown.[1] Understanding its fundamental physicochemical properties is critical for its effective use in experimental design, from formulation and delivery to interpreting transport kinetics.

Core Physicochemical Properties

The essential physicochemical properties of Gly-Gly-Sar are summarized in the table below, followed by a detailed discussion of each characteristic.

Table 1: Summary of Physicochemical Properties of Gly-Gly-Sar

| Property | Value | Note / Reference |

| Molecular Formula | C₇H₁₃N₃O₄ | --- |

| Molecular Weight | 203.20 g/mol | --- |

| CAS Number | 38937-80-3 | --- |

| Appearance | White to off-white powder | General observation for synthetic peptides. |

| Calculated Isoelectric Point (pI) | ~5.9 | Calculated as the average of terminal group pKa values.[2][3] |

| Solubility | High in aqueous solutions | Inferred from the hydrophilic nature of its constituent amino acids.[4][5] |

| Stability | High resistance to peptidases | Due to the N-methylated peptide bond of the sarcosine residue.[1] |

Molecular Structure and Weight

Gly-Gly-Sar consists of a chain of three amino acid residues: an N-terminal glycine, a central glycine, and a C-terminal sarcosine. The molecular formula is C₇H₁₃N₃O₄, corresponding to a monoisotopic mass of 203.0855 Da and an average molecular weight of 203.20 g/mol .

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[2] For Gly-Gly-Sar, which is composed of neutral amino acids, the pI is primarily determined by the pKa values of the N-terminal amino group (pKa ≈ 9.6) and the C-terminal carboxyl group (pKa ≈ 2.3). The pI can be estimated by averaging these two pKa values.[2][3]

pI ≈ (pKa₁ + pKa₂) / 2 = (2.3 + 9.6) / 2 ≈ 5.95

This calculated pI suggests that the peptide will have minimal solubility at a pH of approximately 5.9 and will carry a net positive charge in more acidic solutions and a net negative charge in more basic solutions.[5]

Solubility

Stability

A key feature of Gly-Gly-Sar is its enhanced stability against enzymatic cleavage. The peptide bond between the second glycine and the N-methylated sarcosine residue is resistant to the action of many common peptidases.[1] This property is crucial for its use in transport studies, as it ensures that the transported molecule remains intact. Like most peptides, it may be susceptible to hydrolytic degradation under strongly acidic or basic conditions, particularly at elevated temperatures. Stability studies are typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the degradation of the parent peptide over time.

Spectroscopic Characterization

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary technique for the quantification and identification of peptides.[8][9] In electrospray ionization (ESI) positive mode, Gly-Gly-Sar (MW = 203.2) is expected to be detected primarily as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 204.2.

Tandem mass spectrometry (MS/MS) can be used to confirm the peptide's sequence through fragmentation. Collision-induced dissociation (CID) typically cleaves the peptide bonds, generating a predictable series of b- and y-ions.

-

b-ions contain the N-terminus.

-

y-ions contain the C-terminus.

For Gly-Gly-Sar, the major expected fragments would be:

-

b₂-ion (Gly-Gly fragment): m/z 115.05

-

y₁-ion (Sar fragment): m/z 90.05

-

y₂-ion (Gly-Sar fragment): m/z 147.08

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for determining the three-dimensional structure of peptides in solution.[10][11]

-

¹H NMR: Provides information on the number and environment of protons. Key signals for Gly-Gly-Sar would include distinct peaks for the α-protons of the two glycine residues, the α-protons and N-methyl protons of sarcosine, and the amide protons.

-

¹³C NMR: Shows signals for each unique carbon atom, helping to confirm the overall structure.

-

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to assign signals to specific residues and determine through-bond and through-space connectivities, respectively, confirming the amino acid sequence and providing information about the peptide's conformation.[11][12]

Biological Transport and Interaction

PEPT1-Mediated Transport

Gly-Gly-Sar is a well-established substrate for the intestinal and renal peptide transporter PEPT1 (SLC15A1).[1][13] This transporter is responsible for the absorption of dietary di- and tripeptides and many peptide-like drugs. The transport of Gly-Gly-Sar via PEPT1 is an active process driven by a proton gradient, and its uptake is therefore pH-dependent, with optimal transport occurring under slightly acidic conditions.[14]

Regulation of Transport by the PI3K/AKT Pathway

The expression and activity of peptide transporters like PEPT1 can be regulated by intracellular signaling pathways. Studies have shown that the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, can modulate PEPT1 expression.[15][16][17] Activation of this pathway, for instance by growth factors, can lead to increased PEPT1 on the cell surface, thereby enhancing the uptake of substrates like Gly-Gly-Sar. This link is significant for understanding how nutrient sensing and cellular metabolic status can influence peptide absorption.

Experimental Protocols

This section provides generalized protocols for key experiments related to the characterization and analysis of Gly-Gly-Sar.

Solubility Determination (Gravimetric Method)

This protocol determines the solubility of the peptide in a given solvent at various temperatures.

-

Preparation: Add an excess amount of Gly-Gly-Sar powder to a known volume of the desired solvent (e.g., deionized water) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., using a shaking incubator) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant.

-

Solvent Evaporation: Place the supernatant in a pre-weighed container and evaporate the solvent completely (e.g., using a vacuum concentrator or by lyophilization).

-

Quantification: Weigh the container with the dried peptide residue. The mass of the dissolved peptide is the final weight minus the initial weight of the container.

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

-

Repeat: Repeat steps 1-7 for different temperatures to determine the temperature-dependent solubility profile.[18]

Stability Analysis by RP-HPLC

This method assesses the chemical stability of Gly-Gly-Sar under various stress conditions (e.g., pH, temperature).

-

Stock Solution: Prepare a stock solution of Gly-Gly-Sar at a known concentration (e.g., 1 mg/mL) in water or a suitable buffer.

-

Stress Conditions: Aliquot the stock solution into different buffers of varying pH (e.g., pH 2, 7, 9) or incubate at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), take a sample from each condition and immediately stop any further degradation (e.g., by freezing or adding a quenching agent).

-

HPLC Analysis: Analyze each sample by RP-HPLC.

-

Column: C18 column (typical for peptides).[19]

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.[20]

-

Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

-

Gradient: A linear gradient from low %B to high %B to elute the peptide and any degradation products.

-

Detection: UV detector at 214 nm (peptide bond absorption).

-

-

Data Analysis: Quantify the peak area of the intact Gly-Gly-Sar at each time point. Plot the percentage of remaining peptide versus time to determine the degradation kinetics. Identify degradation products by comparing retention times to standards or by using LC-MS.

Quantification by LC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying Gly-Gly-Sar in complex matrices like cell lysates.[21]

-

Sample Preparation:

-

Prepare calibration standards and quality control samples by spiking known amounts of Gly-Gly-Sar into the same matrix as the unknown samples (e.g., blank cell lysate).

-

Add an internal standard (e.g., a stable isotope-labeled version of the peptide) to all samples, standards, and controls.

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile containing 0.1% formic acid).

-

Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.

-

-

LC Conditions:

-

Column: C18 or similar reversed-phase column.

-

Mobile Phases: As described in the HPLC protocol (Section 5.2).

-

Gradient: A fast gradient optimized for the elution of the target peptide.

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor at least two specific transitions for both the analyte and the internal standard. For Gly-Gly-Sar, this could be:

-

m/z 204.2 → 147.1 (loss of Gly)

-

m/z 204.2 → 90.1 (y₁-ion)

-

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration for the standards. Use this curve to determine the concentration of Gly-Gly-Sar in the unknown samples.

Peptide Transport Assay in Cell Culture

This assay measures the uptake of Gly-Gly-Sar into cells expressing the PEPT1 transporter, such as the Caco-2 cell line.[22][23]

-

Cell Culture: Grow Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated, polarized monolayer.

-

Preparation: Wash the cell monolayers with a transport buffer (e.g., MES-buffered saline, pH 6.0, to provide the proton gradient).

-

Uptake Initiation: Add transport buffer containing a known concentration of Gly-Gly-Sar (and any inhibitors, if applicable) to the apical side of the monolayer.

-

Incubation: Incubate for a specific period (e.g., 10-30 minutes) at 37°C. A parallel incubation at 4°C can be run as a negative control for active transport.

-

Uptake Termination: Rapidly wash the monolayers three times with ice-cold buffer to remove any non-internalized peptide.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., methanol or acetonitrile solution) to release the intracellular contents.

-

Quantification: Quantify the amount of Gly-Gly-Sar in the cell lysate using the LC-MS/MS method described above (Section 5.3).

-

Data Analysis: Normalize the amount of transported peptide to the total protein content of the lysate and the incubation time to calculate the uptake rate.

Conclusion

The tripeptide Gly-Gly-Sar possesses a unique combination of physicochemical properties—namely high aqueous solubility, predictable charge characteristics, and enhanced enzymatic stability—that establish it as an invaluable tool for biological and pharmaceutical research. Its well-defined interaction with the PEPT1 transporter makes it a gold-standard substrate for investigating nutrient absorption, peptidomimetic drug transport, and the signaling pathways that regulate these processes. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to effectively utilize Gly-Gly-Sar in their studies, facilitating reproducible and robust experimental outcomes.

References

- 1. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 3. youtube.com [youtube.com]

- 4. licensedpeptides.com [licensedpeptides.com]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine [agris.fao.org]

- 19. RP-HPLC: Reversed-Phase Chromatography - Peptide Port [peptideport.com]

- 20. Formic acid - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Peptide transport assay for TAP function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

In Vitro Intestinal Absorption of H-Gly-Gly-Sar-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro models used to assess the intestinal absorption of the tripeptide H-Gly-Gly-Sar-OH. Due to a lack of direct experimental data for this compound in publicly available literature, this guide leverages data from its close structural analogs, Gly-Gly and Gly-Sar, to predict its transport characteristics. The primary transporter responsible for the intestinal uptake of small peptides is the Peptide Transporter 1 (PEPT1), a high-capacity, low-affinity, proton-coupled transporter. This document details the experimental protocols for the most common in vitro models, including the Caco-2 cell line and the Ussing chamber, and presents available quantitative data for analogous peptides. Furthermore, it elucidates the key signaling pathways known to regulate PEPT1 expression and function, providing a foundational understanding for researchers investigating the oral delivery of peptide-based therapeutics.

Introduction: The Role of PEPT1 in Peptide Absorption

The oral bioavailability of many peptide-based drugs is limited by their poor permeability across the intestinal epithelium. However, small peptides, including di- and tripeptides, can be efficiently absorbed via carrier-mediated transport systems. The principal transporter for these molecules in the small intestine is the Peptide Transporter 1 (PEPT1), also known as Solute Carrier Family 15 Member 1 (SLC15A1).[1] PEPT1 is a high-capacity, low-affinity transporter that utilizes a proton gradient to move a wide variety of di- and tripeptides from the intestinal lumen into the enterocytes.[2][3] Its broad substrate specificity makes it a key player in the absorption of peptidomimetic drugs.[4]

This compound, a tripeptide, is expected to be a substrate for PEPT1. Understanding its interaction with this transporter is crucial for predicting its oral absorption and developing effective delivery strategies. This guide will explore the in vitro models used to characterize this process.

In Vitro Models for Intestinal Absorption

The Caco-2 Cell Model

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in vitro model for predicting intestinal drug absorption.[5] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and a brush border, morphologically and functionally resembling the enterocytes of the small intestine.[5] This model is widely used to assess the permeability of compounds and to study their mechanism of transport.

The Ussing Chamber System

The Ussing chamber is an ex vivo system used to measure the transport of ions, nutrients, and drugs across epithelial tissues, such as a segment of the intestine.[6][7][8] The tissue is mounted between two half-chambers, separating the mucosal (apical) and serosal (basolateral) sides. This setup allows for the precise control of the experimental conditions on both sides of the tissue and the measurement of transepithelial transport.[6][7]

Quantitative Data for this compound Analogs

As of the latest literature review, no direct quantitative data for the Caco-2 permeability or transport kinetics of this compound have been published. Therefore, data from the structurally similar dipeptide Gly-Sar (glycylsarcosine) and the dipeptide Gly-Gly (glycylglycine) are presented as the best available surrogates to estimate the transport characteristics of this compound.

| Peptide | In Vitro Model | Apparent Permeability (Papp) (cm/s) | Michaelis-Menten Constant (Km) (mM) | Maximum Transport Velocity (Vmax) (nmol/mg protein/min) | Source(s) |

| Gly-Sar | Caco-2 cells | Not explicitly stated in the provided results, but implied to be a PEPT1 substrate. | 0.84 - 0.88 | 502.2 - 683.3 | |

| Gly-Gly | Rat small intestine (isolated loop) | Not applicable | 15.9 - 16.0 | 0.64 - 0.86 (µmol/min/cm) |

Note: The Vmax for Gly-Gly is presented in different units due to the nature of the in situ experiment. Direct comparison with the Caco-2 data for Gly-Sar should be made with caution. The provided data for Gly-Sar Vmax was converted from nmol/(g protein10 min) to nmol/(mg proteinmin) for consistency.

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol is a generalized procedure based on established methods for assessing peptide transport across Caco-2 monolayers.

4.1.1. Cell Culture and Seeding:

-

Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

For transport studies, seed Caco-2 cells onto semi-permeable polycarbonate filter inserts (e.g., Transwell®) at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. Change the culture medium every 2-3 days.

4.1.2. Transport Experiment:

-